molecular formula C10H17NO2 B13535465 Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate

Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate

Cat. No.: B13535465
M. Wt: 183.25 g/mol
InChI Key: BFZUEHILBXRWGT-XHNCKOQMSA-N
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Description

rac-Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate: is a chemical compound belonging to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its octahydrocyclopenta[c]pyrrole structure, which is a saturated derivative of pyrrole.

Chemical Reactions Analysis

rac-Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as copper(I) iodide. Major products formed from these reactions include various N-substituted pyrroles .

Scientific Research Applications

rac-Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

rac-Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar pyrrole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h7-9,11H,2-6H2,1H3/t7-,8-,9+/m0/s1

InChI Key

BFZUEHILBXRWGT-XHNCKOQMSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2CCC[C@H]2CN1

Canonical SMILES

CCOC(=O)C1C2CCCC2CN1

Origin of Product

United States

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